molecular formula C15H24N2O2 B4738003 2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol

2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol

Cat. No.: B4738003
M. Wt: 264.36 g/mol
InChI Key: HLPQNZPNVABEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol is a chemical compound with the molecular formula C15H24N2O2 It is characterized by the presence of an ethoxy group, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol typically involves the reaction of 2-ethoxyphenol with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols and piperazines.

Scientific Research Applications

2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This compound may also affect cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol
  • 2-ethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol
  • 2-ethoxy-4-[(4-pyridin-2-yl-piperazin-1-yl)methyl]phenol

Uniqueness

2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol is unique due to the presence of the ethyl group on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-3-16-7-9-17(10-8-16)12-13-5-6-14(18)15(11-13)19-4-2/h5-6,11,18H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPQNZPNVABEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol
Reactant of Route 3
Reactant of Route 3
2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol
Reactant of Route 6
Reactant of Route 6
2-ethoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.